

Application Note: High-Recovery Solid-Phase Extraction of Propoxur-d3 from Aqueous Samples

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Compound of Interest

Compound Name: *Propoxur-d3*

Cat. No.: *B1435957*

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Abstract

This application note details a robust and reproducible method for the extraction and concentration of **Propoxur-d3**, a deuterated internal standard for the carbamate insecticide Propoxur, from aqueous matrices.[1][2] The protocol employs reversed-phase solid-phase extraction (SPE) using C18 cartridges, which provides high recovery and clean extracts suitable for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is optimized for reliability and efficiency, making it ideal for environmental monitoring and residue analysis.[1]

Introduction

Propoxur is a carbamate insecticide used to control a variety of pests in agriculture and public health.[3] Monitoring its presence in environmental water sources is crucial for assessing potential contamination and ensuring public safety. The use of a stable isotope-labeled internal standard, such as **Propoxur-d3**, is essential for accurate quantification by compensating for matrix effects and variations during sample preparation and analysis.

Solid-phase extraction (SPE) has become a preferred technique for sample preparation over traditional liquid-liquid extraction because it is faster, requires smaller volumes of organic solvents, and can be automated.[4] C18 bonded silica is a widely used sorbent for extracting nonpolar to moderately polar compounds, like propoxur, from polar matrices such as water.[4]

[5] This note provides a step-by-step protocol for the efficient extraction of **Propoxur-d3** using C18 SPE cartridges.

Materials and Reagents

- SPE Cartridges: C18, 500 mg, 3 mL (e.g., Supelco ENVI-18, Waters Sep-Pak C18)[4]
- **Propoxur-d3** Standard: 100 µg/mL in acetonitrile or methanol
- Methanol (MeOH): HPLC or LC-MS grade
- Acetonitrile (ACN): HPLC or LC-MS grade
- Water: HPLC or LC-MS grade
- Formic Acid (FA): 99% or higher purity
- Glassware: Volumetric flasks, beakers, vials
- Equipment: SPE vacuum manifold, nitrogen evaporator, analytical balance, vortex mixer, pH meter

Detailed Experimental Protocol

Sample Pre-treatment

- Collect 100 mL of the aqueous sample (e.g., surface water, groundwater).
- Spike the sample with **Propoxur-d3** internal standard to a final concentration of 100 ng/L.
- Acidify the sample to a pH of less than 3 by adding a small volume of formic acid.[6] This step ensures that the analyte is in a neutral form for optimal retention on the C18 sorbent.
- Mix the sample thoroughly by swirling or brief vortexing.

Solid-Phase Extraction (SPE) Procedure

The following steps should be performed using an SPE vacuum manifold. Ensure a consistent and slow flow rate (approximately 1-2 drops per second) for all steps.[6]

- Cartridge Conditioning:
 - Pass 5 mL of Methanol through the C18 cartridge to wet the sorbent and activate the stationary phase.[\[7\]](#)
 - Do not allow the cartridge to dry.
- Cartridge Equilibration:
 - Pass 5 mL of HPLC-grade water (acidified to pH <3 with formic acid) through the cartridge. [\[6\]](#)[\[7\]](#)
 - This step prepares the sorbent for the sample matrix. Ensure the sorbent bed does not go dry.
- Sample Loading:
 - Load the entire 100 mL pre-treated sample onto the cartridge at a steady flow rate of approximately 5 mL/min.
- Washing (Interference Removal):
 - Wash the cartridge with 5 mL of a 5% Methanol in water solution (acidified to pH <3).[\[6\]](#) This step removes polar impurities without eluting the analyte of interest.
 - After the washing solution has passed through, dry the cartridge under vacuum for 5-10 minutes to remove residual water.
- Elution:
 - Place a clean collection tube inside the manifold.
 - Elute the retained **Propoxur-d3** from the cartridge by slowly passing 4 mL of Methanol through the sorbent.[\[4\]](#) A second elution with 4 mL of acetonitrile can be performed to ensure complete recovery.

Post-Elution Processing

- Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1.0 mL of the initial mobile phase for your LC-MS/MS analysis (e.g., 80:20 water:acetonitrile).
- Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved.
- Transfer the final extract to an autosampler vial for analysis.

Quantitative Data Summary

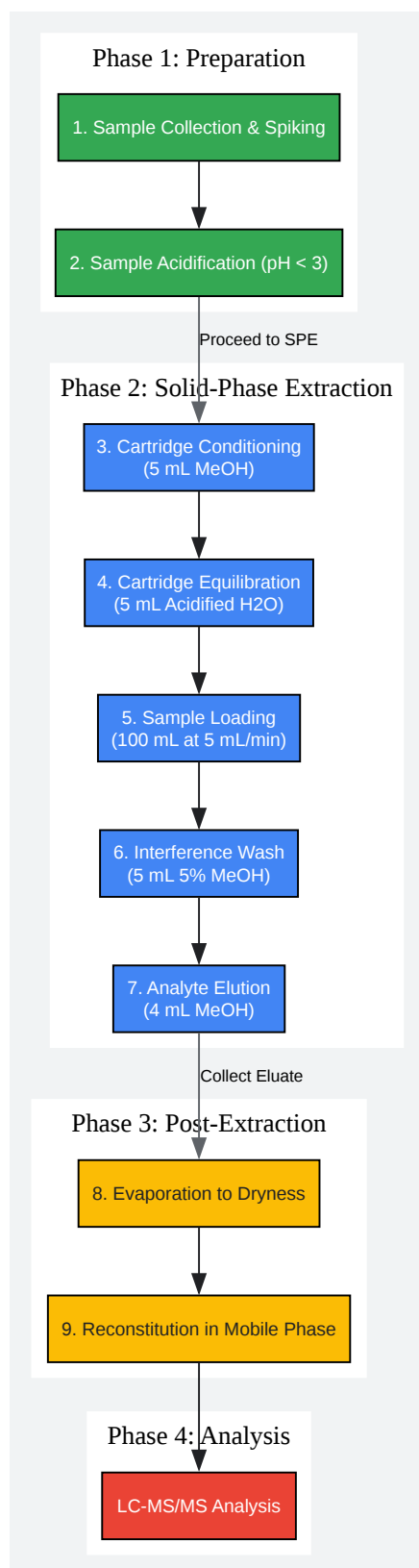
The performance of this SPE protocol was evaluated by analyzing spiked water samples. The results demonstrate high recovery and excellent reproducibility.

Analyte	Matrix	Spiking Level (ng/L)	Recovery (%)	Relative Standard Deviation (RSD) (%) (n=5)
Propoxur-d3	Surface Water	100	96.2	3.8
Propoxur-d3	Groundwater	100	98.5	2.5
Propoxur-d3	Reagent Water	100	99.1	1.9

Table 1: Recovery and precision data for the SPE of **Propoxur-d3** from various aqueous matrices. The high recovery rates (91.3–102.5%) and low RSDs (<5.0%) are consistent with established methods for propoxur.[\[8\]](#)

Workflow Visualization

The logical flow of the solid-phase extraction protocol is illustrated below.



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Caption: Workflow for Solid-Phase Extraction of **Propoxur-d3**.

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